Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate
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Overview
Description
Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a carbonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate typically involves the reaction of furan-2-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous-flow processes. These methods offer advantages such as increased efficiency, better control over reaction conditions, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Ethyl 2-(furan-2-carbonyl)-3-hydroxybutanoate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carbonyl and ester groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate.
Ethyl 2-furoate: A related ester with similar chemical properties.
Furan-2,5-dicarboxylic acid: An oxidation product of furan derivatives.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its furan ring imparts aromaticity, while the carbonyl and ester groups provide sites for further chemical modification .
Properties
CAS No. |
22997-07-5 |
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Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 2-(furan-2-carbonyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H12O5/c1-3-15-11(14)9(7(2)12)10(13)8-5-4-6-16-8/h4-6,9H,3H2,1-2H3 |
InChI Key |
FMWDBBDGFITFLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=CO1 |
Origin of Product |
United States |
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